molecular formula C11H21N3O3 B1675814 Lysylproline CAS No. 52766-27-5

Lysylproline

Cat. No. B1675814
CAS RN: 52766-27-5
M. Wt: 243.3 g/mol
InChI Key: AIXUQKMMBQJZCU-IUCAKERBSA-N
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Description

Lysylproline is a dipeptide composed of lysine and proline. It is an incomplete breakdown product of protein digestion or protein catabolism .


Synthesis Analysis

Lysylproline, like other proline analogues, plays a unique role in the folding and structure of proteins. It is synthesized from another nonessential amino acid, L-glutamic acid . The synthesis of proline analogues has been proven to be valuable for studying cellular metabolism and the regulation of macromolecule synthesis .


Molecular Structure Analysis

Proline is unusual in that it is heterocyclic, and thus is the only natural amino acid that contains a secondary amine group . The rigid five-membered ring in proline gives proteins made from it significantly different secondary structures from proteins made from open-chain proteins .


Chemical Reactions Analysis

Proline analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells . They are also useful compounds for industrial use .

properties

IUPAC Name

(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17/h8-9H,1-7,12-13H2,(H,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXUQKMMBQJZCU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50967215
Record name Lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Lysylproline

CAS RN

52766-27-5
Record name L-Lysyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52766-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052766275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50967215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028959
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106
Citations
MJ Kieliszewski, JF Leykam, DT Lamport - Peptide research, 1989 - europepmc.org
Trypsin cleaves lysylproline in a hydroxyproline-rich glycoprotein from Zea mays. - Abstract - Europe PMC … Trypsin cleaves lysylproline in a hydroxyproline-rich glycoprotein from Zea …
Number of citations: 17 europepmc.org
M Manea, G Mező, F Hudecz… - Journal of peptide …, 2007 - Wiley Online Library
Trypsin cleaves specifically peptide bonds at the C‐terminal side of lysine and arginine residues, except for ‐Arg‐Pro‐ and ‐Lys‐Pro‐ bonds which are normally resistant to proteolysis. …
Number of citations: 28 onlinelibrary.wiley.com
GS Katinas, MA Petriaeva - Morfologiia (Saint Petersburg, Russia), 1992 - europepmc.org
Under study was the spatial distribution of mitotic activity (MA) of the rat epidermis in the process of reparative regeneration of the skin for a distance of 6 mm aside from the wound …
Number of citations: 2 europepmc.org
FC Luft - Journal of molecular medicine, 2002 - Springer
Fig. 1 Angiotensin-converting enzyme (ACE) activity is slightly higher in persons with the DD genotype than in those with the II genotype. The enyzme degrades several natural …
Number of citations: 9 link.springer.com
J BAI - Journal of Jilin University (Medicine Edition), 2018 - pesquisa.bvsalud.org
Objective: To explore the changes of levels of endogenous N acetyl seryl aspartyl lysylproline (AcSDKP) and its regulatory factors in liver tissue of rats with liver fibrosis induced by bile …
Number of citations: 0 pesquisa.bvsalud.org
CR Ferreira, K Cusmano-Ozog - JIMD Reports, Volume 31, 2016 - Springer
… of glycylproline, aspartylproline, glutamylproline, threonylproline and serylproline, valylproline, leucylproline, isoleucylproline, alanylproline, phenylalanylproline, and lysylproline will …
Number of citations: 12 link.springer.com
F Sakiyama, T Masaki - Methods in enzymology, 1994 - Elsevier
Publisher Summary This chapter focuses on Achromobacter lysyl endopeptidase or Achromobacter protease I (API), which is one of the extracellular proteases synthesized by …
Number of citations: 39 www.sciencedirect.com
VA Moore - 1996 - publications.aston.ac.uk
An uptake system was developed using Caco-2 cell monolayers and the dipeptide, glycyl-[3H]L-proline, as a probe compound. Glycyl-[3H]L-proline uptake was via the di-/tripeptide …
Number of citations: 2 publications.aston.ac.uk
H Xu, F Yang, Y Sun, Y Yuan, H Cheng, Z Wei, S Li… - PloS one, 2012 - journals.plos.org
Background Myofibroblast differentiation, characterized by α-smooth muscle actin (α-SMA) expression, is a key process in organ fibrosis, and is induced by TGF-β. Here we examined …
Number of citations: 96 journals.plos.org
DS Karanewsky, MC Badia, DW Cushman… - Journal of medicinal …, 1988 - ACS Publications
… Within an isosteric series of phosphorus-containing inhibitors based on the lysylproline terminal dipeptide sequence, only the phosphonates (oxygen isosteres) show a high level of oral …
Number of citations: 136 pubs.acs.org

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